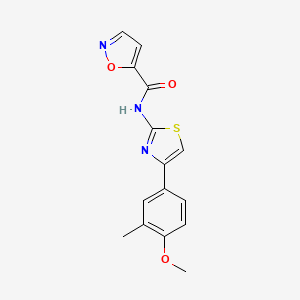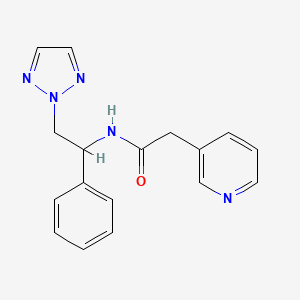
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(pyridin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(pyridin-3-yl)acetamide, also known as PTAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. PTAC is a member of the triazole family of compounds and has shown promising results in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Triazole derivatives have been found to exhibit potent antiproliferative properties against various cancer cell lines. The presence of a 1,2,3-triazole moiety in a compound can contribute to its effectiveness as an anticancer agent .
Antimicrobial and Antiviral Applications
The triazole ring is known for its antimicrobial and antiviral activities. Compounds featuring this ring structure have been used in the development of treatments for bacterial and viral infections .
Antitubercular Activity
Triazoles also show promise in combating tuberculosis due to their antitubercular properties. This application is particularly relevant in the search for new treatments against drug-resistant strains of tuberculosis bacteria .
Antidiabetic Effects
Some triazole compounds have been identified to possess antidiabetic effects, making them potential candidates for diabetes management and treatment .
Anti-inflammatory Properties
The anti-inflammatory potential of triazole derivatives makes them suitable for research into treatments for various inflammatory disorders .
Antioxidant Properties
Triazoles can act as antioxidants , helping to protect cells from oxidative stress, which is a factor in many diseases .
Material Science Applications
Beyond biomedical applications, triazoles find use in material science due to their stability and versatile chemical properties. They can be used in polymer chemistry and as building blocks for more complex materials .
Supramolecular Chemistry and Bioconjugation
In supramolecular chemistry, triazoles are valuable for their ability to form stable structures and complexes. They are also used in bioconjugation techniques for attaching various biomolecules together .
These applications demonstrate the versatility of triazole compounds in scientific research. While direct studies on “N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(pyridin-3-yl)acetamide” may not be widely available, its structural features suggest it could be explored in these areas.
IntechOpen - 1,2,3-Triazoles: Synthesis and Biological Application JETIR - A review on ‘Triazoles’: their chemistry, synthesis … Springer - An Overview on Biological Activities of 1,2,3-Triazole Derivatives
Eigenschaften
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(11-14-5-4-8-18-12-14)21-16(13-22-19-9-10-20-22)15-6-2-1-3-7-15/h1-10,12,16H,11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVLNYFXFPGFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(pyridin-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-methoxy-2-phenylethanone](/img/structure/B2900924.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-2,2-diphenylacetamide](/img/structure/B2900925.png)
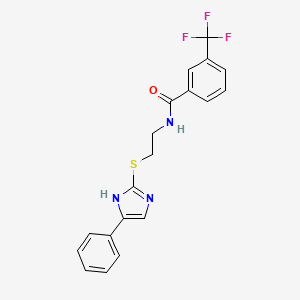
![N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide](/img/structure/B2900928.png)
![[4-(2-fluorophenyl)piperazino]{1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazol-4-yl}methanone](/img/structure/B2900930.png)
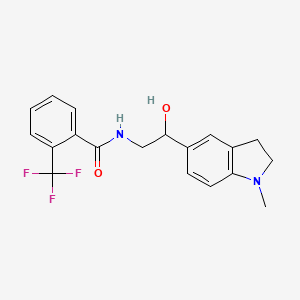
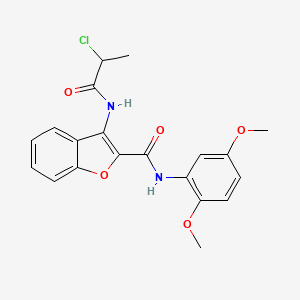
![1-(3,4-Dimethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2900935.png)
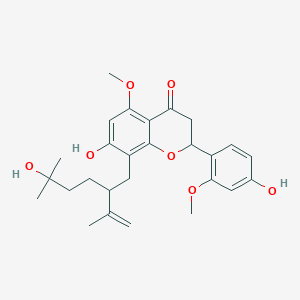
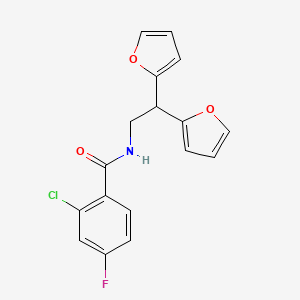
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2900940.png)

